molecular formula C25H26O4 B14245476 4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol CAS No. 402491-04-7

4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol

Katalognummer: B14245476
CAS-Nummer: 402491-04-7
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: YHKZVHIEKGNVPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol is an organic compound characterized by its complex structure, which includes multiple aromatic rings and a butenol side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol typically involves multiple steps, including Friedel-Crafts acylation, reduction, and nitration . The reaction conditions often require the use of catalysts such as palladium and specific reagents to achieve the desired transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of advanced materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

CAS-Nummer

402491-04-7

Molekularformel

C25H26O4

Molekulargewicht

390.5 g/mol

IUPAC-Name

4-[bis(4-methoxyphenyl)-phenylmethoxy]but-2-en-1-ol

InChI

InChI=1S/C25H26O4/c1-27-23-14-10-21(11-15-23)25(29-19-7-6-18-26,20-8-4-3-5-9-20)22-12-16-24(28-2)17-13-22/h3-17,26H,18-19H2,1-2H3

InChI-Schlüssel

YHKZVHIEKGNVPT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC=CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.